![molecular formula C15H23ClN2O4 B3085764 (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride CAS No. 1158306-72-9](/img/structure/B3085764.png)
(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular formula of “(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is C15H23ClN2O4 . The average mass is 330.807 Da and the monoisotopic mass is 330.134644 Da .Scientific Research Applications
Anticancer Potential
The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its cytotoxic effects against cancer cell lines, particularly in inhibiting tumor growth. Further investigations into its mechanism of action and potential as an anticancer drug are ongoing .
Neuroprotective Properties
Studies suggest that this compound may have neuroprotective effects. It could play a role in preventing or mitigating neurodegenerative diseases by modulating specific pathways related to neuronal health. Researchers are investigating its impact on oxidative stress, inflammation, and neuronal survival .
Antioxidant Activity
The presence of methoxy groups in the phenyl ring contributes to its antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .
Anti-inflammatory Effects
Inflammation is a key factor in various diseases. Preliminary studies indicate that this compound may exhibit anti-inflammatory activity by inhibiting specific enzymes or signaling pathways. Its potential as an anti-inflammatory agent warrants further investigation .
Chemical Biology and Medicinal Chemistry
Researchers have used this compound as a building block in the synthesis of novel molecules. Its piperidine moiety allows for diverse functionalization, making it valuable for designing new drug candidates. By modifying its structure, scientists aim to create potent pharmaceuticals with improved efficacy and reduced side effects .
Spiro Derivatives and Drug Design
The compound’s spirocyclic nature has inspired the development of spiro derivatives. These molecules often exhibit unique biological activities due to their distinct three-dimensional arrangement. Researchers explore these derivatives for potential drug design, targeting specific receptors or enzymes .
Mechanism of Action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as W436, is hepatocellular carcinoma (HCC) cells . HCC is one of the most common primary liver cancers and the second leading cause of cancer-associated mortality worldwide .
Mode of Action
W436 interacts with HCC cells by inhibiting their proliferation in a dose-dependent manner . It induces G2/M cell cycle arrest and apoptosis via the activation of the reactive oxygen species-mediated mitochondrial apoptotic pathway . Furthermore, W436 inhibits the protein kinase B/mammalian target of rapamycin pathway, thereby inducing protective autophagy .
Biochemical Pathways
The compound affects the cell cycle and apoptosis pathways in HCC cells . By inducing G2/M cell cycle arrest, it halts the cell division process, preventing the proliferation of cancer cells . The induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells . The inhibition of the protein kinase B/mammalian target of rapamycin pathway triggers autophagy, a process that degrades and recycles cellular components .
Pharmacokinetics
The pharmacokinetic properties of W436 are characterized by higher solubility, stability, and antitumor activity than its parent compound, SMART . These properties enhance its bioavailability, making it more effective in reaching and acting on its target cells .
Result of Action
The result of W436’s action is a significant reduction in the proliferation of HCC cells . Its anticancer activity against HCC cells is even higher than that of SMART, its parent compound . Additionally, W436 treatment inhibits cell adhesion and invasion, as well as the process of epithelial-to-mesenchymal transition .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17;/h8-9,11H,4-7,16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGGKKLCNDIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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